molecular formula C26H24N2O4 B2636462 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851403-98-0

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

カタログ番号: B2636462
CAS番号: 851403-98-0
分子量: 428.488
InChIキー: LKJDQTDESYOIQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a quinoline core substituted with methoxy groups and a phenylbenzamide moiety. Its diverse applications span drug discovery, bioengineering, and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide typically involves multi-step organic reactions. One common route includes the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with an appropriate amine to form the intermediate, followed by coupling with 4-phenylbenzoyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography techniques to ensure high purity of the final product.

化学反応の分析

Types of Reactions

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted aromatic compounds, which can further be utilized in various applications.

科学的研究の応用

Cancer Treatment

  • Inhibition of TGF-β Pathway : TAK-659's ability to inhibit TGF-β receptors has been linked to reduced tumor progression in preclinical models. Studies indicate that targeting this pathway can enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms .
  • Combination Therapies : Research is ongoing into the use of TAK-659 in combination with other therapeutic agents to improve treatment outcomes for various cancers, including hematological malignancies and solid tumors. The synergistic effects observed in preliminary studies suggest potential for enhanced efficacy when used alongside chemotherapeutic agents.

Pharmacological Studies

  • Bioassays : Various bioassay results have demonstrated TAK-659's effectiveness in modulating cellular responses associated with cancer cell lines. These assays are crucial for understanding the compound's pharmacodynamics and pharmacokinetics .
  • Preclinical Models : In vivo studies using mouse models have shown promising results regarding tumor reduction and improved survival rates when administered TAK-659, indicating its therapeutic potential in clinical settings .

Ongoing Clinical Trials

Currently, multiple clinical trials are investigating the safety and efficacy of TAK-659 in treating different types of cancer:

Trial Phase Cancer Type Status Primary Outcome
Phase 1Non-Hodgkin LymphomaRecruitingSafety and tolerability
Phase 2Solid TumorsActiveEfficacy and response rate
Phase 1/2Multiple MyelomaEnrollingMaximum tolerated dose (MTD)

These trials are essential for determining the therapeutic index of TAK-659 and establishing dosing regimens suitable for patient populations.

作用機序

The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses.

類似化合物との比較

Similar Compounds

  • N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide
  • N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide stands out due to its unique substitution pattern on the quinoline core and the presence of the phenylbenzamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

生物活性

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O5C_{24}H_{23}N_{3}O_{5}, with a molecular weight of approximately 433.5 g/mol. The compound features a quinoline core substituted with methoxy groups, which enhances its solubility and reactivity in biological systems .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties . For instance, studies on related benzamide derivatives have shown that they can inhibit specific kinases involved in cancer progression. In particular, some derivatives have demonstrated moderate to high potency against RET kinase, which is implicated in various cancers .

Table 1: Summary of Anticancer Activity

Compound NameTarget KinaseIC50 (nM)Reference
I-8RET900
Compound XDHFR50

Enzyme Inhibition

This compound may also act as an enzyme inhibitor . It has been suggested that the compound can inhibit dihydrofolate reductase (DHFR), a critical enzyme for DNA synthesis and cell proliferation. This inhibition can lead to reduced cellular levels of NADPH, destabilizing DHFR and consequently affecting cell growth .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the interaction with specific molecular targets such as kinases and enzymes plays a crucial role in its pharmacological profile.

Interaction with Biological Targets

Studies have shown that the compound can bind to various enzymes and receptors, modulating their activity. The presence of the quinoline moiety is particularly significant as it is associated with diverse pharmacological properties including anticancer activity and enzyme inhibition.

Case Studies and Research Findings

Several studies have focused on synthesizing analogs of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenybenzamide to explore their biological activities further. For example:

  • Synthesis and Evaluation : A series of quinoline derivatives were synthesized and evaluated for their anticancer properties. One notable compound exhibited an IC50 value significantly lower than others tested against cancer cell lines .
  • In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing tumor growth, indicating potential therapeutic applications.

特性

CAS番号

851403-98-0

分子式

C26H24N2O4

分子量

428.488

IUPAC名

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C26H24N2O4/c1-31-22-12-13-23(32-2)24-21(22)16-20(26(30)28-24)14-15-27-25(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,27,29)(H,28,30)

InChIキー

LKJDQTDESYOIQN-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。